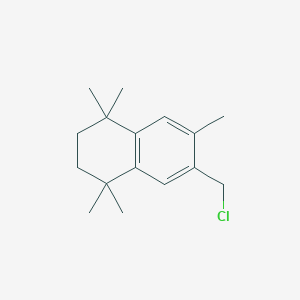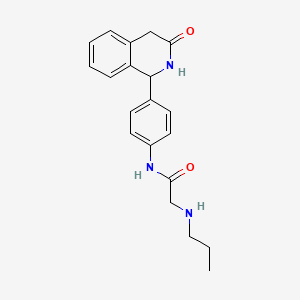
4'-(3-Oxo-1,2,3,4-tetrahydroisoquinolyl)-2-propylaminoacetanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-(3-Oxo-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-(propylamino)acetanilide is a synthetic organic compound that belongs to the class of acetanilides. This compound is characterized by the presence of a tetrahydroisoquinoline moiety and a propylamino group attached to an acetanilide backbone. Compounds of this nature are often studied for their potential pharmacological properties and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(3-Oxo-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-(propylamino)acetanilide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline ring.
Introduction of the Propylamino Group: The propylamino group can be introduced via reductive amination, where a ketone or aldehyde reacts with propylamine in the presence of a reducing agent.
Acetanilide Formation: The final step involves the acylation of the amine with acetic anhydride or acetyl chloride to form the acetanilide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4’-(3-Oxo-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-(propylamino)acetanilide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH2-, OH-) can be used under appropriate conditions.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, such as analgesic or anti-inflammatory properties.
Industry: Used in the development of new materials or as a chemical reagent.
Wirkmechanismus
The mechanism of action of 4’-(3-Oxo-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-(propylamino)acetanilide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors, altering signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetanilide Derivatives: Compounds with similar acetanilide structures but different substituents.
Tetrahydroisoquinoline Derivatives: Compounds with variations in the tetrahydroisoquinoline moiety.
Uniqueness
4’-(3-Oxo-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-(propylamino)acetanilide is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
54087-38-6 |
|---|---|
Molekularformel |
C20H23N3O2 |
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
N-[4-(3-oxo-2,4-dihydro-1H-isoquinolin-1-yl)phenyl]-2-(propylamino)acetamide |
InChI |
InChI=1S/C20H23N3O2/c1-2-11-21-13-19(25)22-16-9-7-14(8-10-16)20-17-6-4-3-5-15(17)12-18(24)23-20/h3-10,20-21H,2,11-13H2,1H3,(H,22,25)(H,23,24) |
InChI-Schlüssel |
RFKFOPKQXURKAV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNCC(=O)NC1=CC=C(C=C1)C2C3=CC=CC=C3CC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


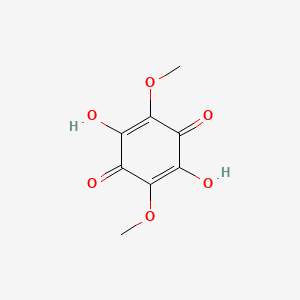
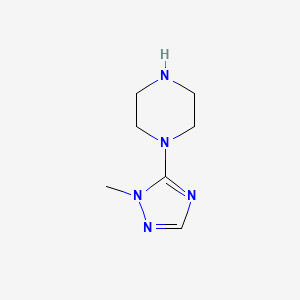
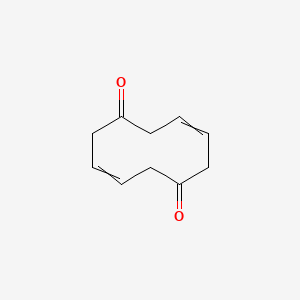
![4H-Naphtho[2,3-b]pyran-4-one, 2-methyl-](/img/structure/B13945528.png)
![1,2-Benzenediol,4-[[(2-furanylmethyl)amino]methyl]-](/img/structure/B13945533.png)

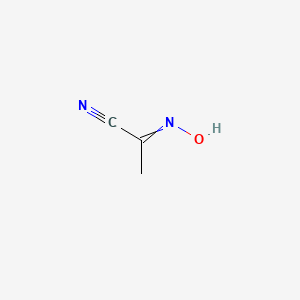

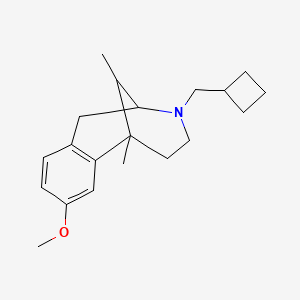
![2-(2-Aminoacetyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13945571.png)
![Morpholine, 2-[(2-ethoxyphenyl)methoxy]-](/img/structure/B13945580.png)

![7-(Hydroxymethyl)benzo[c]isoxazole-3-carboxylic acid](/img/structure/B13945585.png)
